2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2,3-dihydro-1H-inden-1-one is a complex organic compound that features a purine derivative linked to an indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-7H-purin-6-thiol with 2,3-dihydro-1H-inden-1-one under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino or sulfanyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of antiviral or anticancer agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting viral replication or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-8-sulfanyl-7H-purin-6-ol
- 2-[(2-Amino-7H-purin-6-yl)sulfanyl]acetonitrile
- 2-[(2-Amino-7H-purin-6-yl)sulfanyl]-N-(diphenylmethyl)propanamide
Uniqueness
2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2,3-dihydro-1H-inden-1-one is unique due to its indanone structure, which imparts distinct chemical properties and potential biological activities. This differentiates it from other purine derivatives, making it a valuable compound for specific research applications.
Properties
CAS No. |
61631-32-1 |
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Molecular Formula |
C14H11N5OS |
Molecular Weight |
297.34 g/mol |
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)sulfanyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C14H11N5OS/c15-14-18-12-10(16-6-17-12)13(19-14)21-9-5-7-3-1-2-4-8(7)11(9)20/h1-4,6,9H,5H2,(H3,15,16,17,18,19) |
InChI Key |
GWDXPCQCYIHANJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)SC3=NC(=NC4=C3NC=N4)N |
Origin of Product |
United States |
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